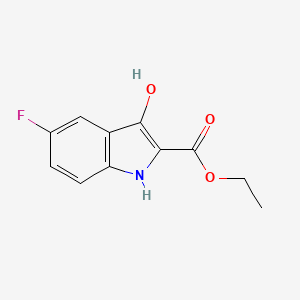

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves multi-step organic reactions One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Fluoro-3-oxo-1H-indole-2-carboxylic acid ethyl ester.

Reduction: 5-Fluoro-3-hydroxy-1H-indole-2-carboxylic acid.

Substitution: 5-Substituted-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester derivatives.

Aplicaciones Científicas De Investigación

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups contribute to its overall pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoroindole-2-carboxylic acid: Lacks the hydroxyl group and ethyl ester, resulting in different chemical and biological properties.

3-Hydroxyindole-2-carboxylic acid ethyl ester: Lacks the fluorine atom, affecting its binding affinity and reactivity.

5-Fluoro-3-methoxy-1H-indole-2-carboxylic acid ethyl ester: The methoxy group replaces the hydroxyl group, altering its chemical behavior.

Uniqueness

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom, hydroxyl group, and ethyl ester, which collectively contribute to its distinct chemical reactivity and potential biological activities.

Actividad Biológica

Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of fluorine and hydroxyl groups at specific positions enhances its biological activity.

Indole derivatives, including this compound, exhibit a variety of biological activities through several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO), which plays a critical role in leukotriene biosynthesis. Inhibition studies have reported IC50 values as low as 0.23 µM for certain derivatives against 5-LO activity .

- Antiviral Activity : this compound has demonstrated antiviral properties by inhibiting viral replication and modulating host cell responses. Its mechanism may involve interference with viral entry or replication processes.

- Anticancer Effects : The compound shows promise in anticancer applications, targeting various cancer cell lines. It has been evaluated for its cytotoxic effects against human cancer cells, indicating potential selectivity towards malignant cells over normal cells .

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Inhibition of 5-Lipoxygenase : A study focused on the design and synthesis of derivatives demonstrated that specific modifications could enhance inhibitory potency against 5-LO. The most potent derivative exhibited an IC50 value of 0.23 µM in cellular assays .

- Anticancer Activity : Research evaluating the cytotoxic effects on various cancer cell lines revealed that this compound induces significant morphological changes indicative of apoptosis, such as nuclear condensation and cell rounding .

- Antiviral Mechanisms : The compound was evaluated for its ability to inhibit viral replication in vitro, showing promising results that warrant further investigation into its potential as an antiviral therapeutic agent .

Propiedades

IUPAC Name |

ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYIDYVUGHYDGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.